
Thermodynamic Properties of Potassium
Metaborate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Potassium metaborate

Cat. No.: B1585025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of potassium metaborate (KBO₂). The information is intended to support research and

development activities where this inorganic compound plays a role. This document presents

quantitative data in structured tables, details experimental methodologies for the determination

of these properties, and includes visualizations of relevant chemical processes.

Core Thermodynamic Data
The thermodynamic properties of potassium metaborate are crucial for understanding its

behavior in various chemical and physical processes. The following tables summarize key

quantitative data for its solid, liquid, and gaseous phases.

Table 1: Standard Thermodynamic Properties at 298.15
K
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Property Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH° -981.6 kJ/mol

Standard Molar Gibbs

Free Energy of

Formation

ΔfG° -923.4 kJ/mol

Standard Molar

Entropy
S° 80.0 J/mol·K

Molar Heat Capacity

at Constant Pressure
Cₚ 66.7 J/mol·K

Data sourced from a comprehensive compilation of standard thermodynamic properties of

chemical substances.[1]

Table 2: Physical Properties
Property Value Units

Melting Point 947 °C

Boiling Point Not readily available -

Molecular Weight 81.908 g/mol

The melting point is a well-documented physical constant for potassium metaborate.[2] A

definitive boiling point at standard pressure is not readily available in the reviewed literature.

Table 3: Molar Heat Capacity (Cₚ) of Solid Potassium
Metaborate at Various Temperatures
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Temperature (K) Molar Heat Capacity (J/mol·K)

298.15 67.02

400 76.63

500 83.93

600 89.85

700 94.68

800 98.61

900 101.8

1000 104.3

1100 106.2

1200 107.7

This data is provided by the NIST Chemistry WebBook and is crucial for thermodynamic

calculations over a range of temperatures.[3]

Table 4: Molar Heat Capacity (Cₚ) of Liquid and Gaseous
Potassium Metaborate

Phase Temperature Range (K)
Molar Heat Capacity
(J/mol·K)

Liquid 1220 - 2000 146.4

Gas 2000 - 6000 Varies with temperature

The heat capacity of liquid potassium metaborate is relatively constant over the specified

temperature range. The heat capacity of gaseous potassium metaborate is temperature-

dependent and can be calculated using the Shomate Equation.[4][5]

Experimental Protocols
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The determination of the thermodynamic properties of potassium metaborate relies on

precise experimental techniques. The following sections detail the methodologies for key

experiments.

Determination of Enthalpy of Formation by Bomb
Calorimetry
The standard enthalpy of formation of potassium metaborate can be determined indirectly

through the heat of reaction of a suitable process, measured using a bomb calorimeter.

Objective: To measure the heat of a reaction involving potassium metaborate to calculate its

enthalpy of formation.

Materials:

Potassium metaborate sample of known mass

Oxygen bomb calorimeter

Benzoic acid (for calibration)

Ignition wire of known material and mass

Crucible

High-pressure oxygen tank

Digital thermometer with high precision

Stirrer

Deionized water

Procedure:

Calibration of the Calorimeter:

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.
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A measured length of ignition wire is attached to the electrodes of the bomb head, with the

wire in contact with the pellet.

The bomb is assembled and purged with oxygen before being filled to a pressure of

approximately 30 atm.

The bomb is submerged in a known volume of deionized water in the calorimeter.

The initial temperature of the water is recorded after thermal equilibrium is reached.

The sample is ignited, and the temperature is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion

of benzoic acid and the measured temperature change.

Measurement of the Heat of Reaction:

A known mass of potassium metaborate is placed in the crucible.

The procedure is repeated as described for the calibration with benzoic acid.

The heat of the reaction is calculated using the heat capacity of the calorimeter and the

measured temperature change.

Calculation of Enthalpy of Formation:

The standard enthalpy of formation of potassium metaborate is calculated from the

measured heat of reaction and the known standard enthalpies of formation of the other

reactants and products in the reaction, applying Hess's Law.

Determination of Heat Capacity and Phase Transitions
by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature.
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Objective: To measure the heat capacity of potassium metaborate at different temperatures

and to determine the enthalpy of phase transitions.

Materials:

Potassium metaborate sample (typically 5-10 mg)

Differential Scanning Calorimeter (DSC)

Aluminum or platinum sample pans and lids

Inert purge gas (e.g., nitrogen or argon)

Reference material (e.g., an empty pan)

Procedure:

Sample Preparation:

A small, accurately weighed sample of potassium metaborate is placed in a sample pan.

The pan is hermetically sealed with a lid.

An empty, sealed pan is used as a reference.

Instrument Setup and Calibration:

The DSC cell is purged with an inert gas at a constant flow rate.

The instrument is calibrated for temperature and enthalpy using certified reference

materials (e.g., indium).

Measurement:

The sample and reference pans are placed in the DSC cell.

A temperature program is initiated, typically involving heating the sample at a constant rate

(e.g., 10 °C/min) over the desired temperature range.
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The heat flow to the sample relative to the reference is recorded as a function of

temperature.

Data Analysis:

The heat capacity of the sample is determined from the difference in heat flow between

the sample and the baseline.

Phase transitions, such as melting, are observed as endothermic peaks in the DSC curve.

The area under the peak is proportional to the enthalpy of the transition.

Visualizations
Synthesis of Potassium Borates
Potassium borates, including potassium metaborate, can be synthesized through various

chemical pathways. One common method involves the reaction of a potassium source, such as

potassium hydroxide or potassium chloride, with a boron source, like boric acid or boron oxide.

The following diagram illustrates a generalized workflow for the synthesis of potassium borates.
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Caption: Generalized workflow for the synthesis of potassium borates.
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Logical Relationship in Calorimetry
The fundamental principle of calorimetry for determining the enthalpy of a reaction involves the

transfer of heat between the chemical system (the reaction) and the surroundings (the

calorimeter and its contents). This relationship is governed by the first law of thermodynamics.

Chemical Reaction
(System)

Heat Transfer (q)

Calorimeter
(Surroundings)

Temperature Change (ΔT)
Measurement

q_reaction = -q_surroundings

Enthalpy Calculation
(ΔH = -q_surroundings)

Click to download full resolution via product page

Caption: Logical flow of heat transfer and calculation in calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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